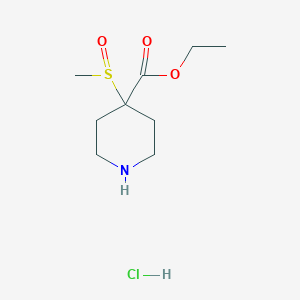![molecular formula C14H14ClNO B2852970 (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 54529-43-0](/img/structure/B2852970.png)
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, commonly known as 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one, is an important organic compound used in a variety of scientific and industrial applications. It is a colorless solid with a molecular formula of C9H11ClO and a molecular weight of 174.63 g/mol. It is a highly reactive compound with a wide range of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a pharmaceutical intermediate.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one is widely used in scientific research as a reagent for organic synthesis and as a catalyst for the production of polymers. It has also been used as a model compound for the study of reaction mechanisms and as a building block for drug design.
Wirkmechanismus
The mechanism of action of 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one is not well understood. However, it is believed to involve a combination of nucleophilic addition and elimination reactions. In nucleophilic addition reactions, the compound acts as a nucleophile, attacking the electrophilic carbon of the substrate. In elimination reactions, the compound acts as a base, removing a proton from the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one are not well understood. However, it is believed to have antimicrobial activity and may be useful in the treatment of certain infections. It is also believed to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one in laboratory experiments include its low cost, its high reactivity, and its availability in a variety of forms. The main limitation of using this compound in laboratory experiments is its instability. It is also sensitive to light and air and must be stored in a cool, dark place.
Zukünftige Richtungen
Future research on 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one should focus on its potential applications in drug design and the development of new synthetic routes for the production of polymers. Additionally, further research should be conducted to investigate the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further research should be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one can be synthesized through the reaction of 4-chlorobenzaldehyde and 1-azabicyclo[2.2.2]octan-3-one. The reaction is carried out in a two-phase system with aqueous sodium hydroxide and ethyl acetate as the solvent. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as potassium carbonate. The reaction is complete when the desired product is obtained in high yield.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves the condensation of 4-chlorobenzaldehyde with 3-aminobicyclo[2.2.2]octan-2-one in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-aminobicyclo[2.2.2]octan-2-one", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and 3-aminobicyclo[2.2.2]octan-2-one (1.1 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until TLC analysis indicates complete conversion of the starting materials.", "Step 4: Cool the reaction mixture to room temperature and filter off any solid precipitate.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system such as hexane/ethyl acetate to obtain the pure product as a yellow solid." ] } | |
| 54529-43-0 | |
Molekularformel |
C14H14ClNO |
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
(2E)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H14ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2/b13-9+ |
InChI-Schlüssel |
KHICWBBWZMQJKM-UKTHLTGXSA-N |
Isomerische SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)Cl |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)
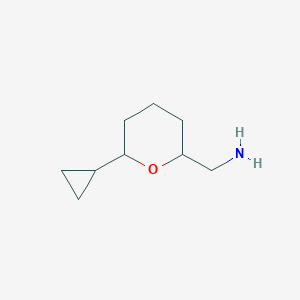
![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2852889.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)
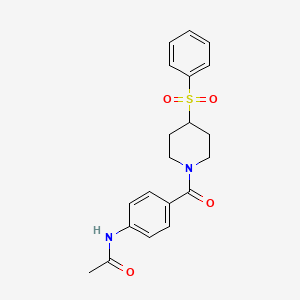
![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)

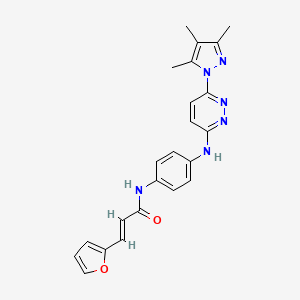
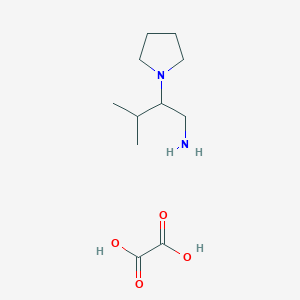
![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)
![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)

